molecular formula C11H12N2O2 B13026385 ethyl3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

ethyl3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B13026385
M. Wt: 204.22 g/mol
InChI Key: HLYLDAYYASHNDZ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable alkyne under palladium-catalyzed conditions to form the pyrrolopyridine core . The resulting intermediate is then subjected to esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can be compared with other pyrrolopyridine derivatives:

These comparisons highlight the unique structural features and biological activities of ethyl 3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-7(2)9-8(13-10)5-4-6-12-9/h4-6,13H,3H2,1-2H3

InChI Key

HLYLDAYYASHNDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC=N2)C

Origin of Product

United States

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